molecular formula C9H19N B8731273 3-Methyl-1-pyrrolidinobutane CAS No. 4462-08-2

3-Methyl-1-pyrrolidinobutane

Cat. No. B8731273
Key on ui cas rn: 4462-08-2
M. Wt: 141.25 g/mol
InChI Key: VPXUTZPMWJIVMW-UHFFFAOYSA-N
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Patent
US09415381B2

Procedure details

500 mL tetrahydrofuran (THF) was placed in a 1-L suction flask. 35.3 g isovaleraldehyde (0.41 mol) and then 28.4 g pyrrolidine (0.40 mol) were mixed into the THF. 100 g of sodium triacetoxyborohydride (0.47 mol) powder was then added in 5-10 g increments to the solution. During the addition vigorous stirring was used to ensure that the powder did not clump at the bottom of the flask which would prevent the efficient mixing of the suspension. After each addition of the sodium triacetoxyborohydride powder, adequate time was provided to form a uniform slurry before the next addition of the powder. After one day the product was worked up by quenching the suspension with the slow addition of 291 g of a 27% KOH solution. The product was then extracted from the resultant solution with 500 mL pentane. The organic fraction was then collected with a separatory funnel and dried with anhydrous magnesium sulfate. The N-isopentylpyrrolidine product was then isolated by rotary evaporation of the THF and pentane solvents under reduced pressure.
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH:3]([CH3:5])[CH3:4].[NH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>O1CCCC1>[CH2:1]([N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1)[CH2:2][CH:3]([CH3:5])[CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
35.3 g
Type
reactant
Smiles
C(CC(C)C)=O
Name
Quantity
28.4 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
ADDITION
Type
ADDITION
Details
efficient mixing of the suspension
CUSTOM
Type
CUSTOM
Details
adequate time was provided
CUSTOM
Type
CUSTOM
Details
to form a uniform slurry
ADDITION
Type
ADDITION
Details
before the next addition of the powder
CUSTOM
Type
CUSTOM
Details
by quenching the suspension
ADDITION
Type
ADDITION
Details
with the slow addition of 291 g of a 27% KOH solution
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted from the resultant solution with 500 mL pentane
CUSTOM
Type
CUSTOM
Details
The organic fraction was then collected with a separatory funnel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(CC(C)C)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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